molecular formula C21H24FN5O2 B2907915 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide CAS No. 922009-52-7

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide

Cat. No.: B2907915
CAS No.: 922009-52-7
M. Wt: 397.454
InChI Key: XSTRNQUUIQYDBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a fluorinated aromatic substituent (2-fluorobenzyl) at the 5-position of the heterocyclic core and a cyclohexanecarboxamide moiety linked via an ethyl chain to the 1-position. The pyrazolo[3,4-d]pyrimidinone scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity. The 2-fluorobenzyl group enhances lipophilicity and may influence target binding through steric and electronic effects, while the cyclohexanecarboxamide side chain contributes to metabolic stability and solubility modulation. Structural determination of such compounds typically employs crystallographic tools like SHELX for refinement and ORTEP-3 for visualization .

Properties

IUPAC Name

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O2/c22-18-9-5-4-8-16(18)13-26-14-24-19-17(21(26)29)12-25-27(19)11-10-23-20(28)15-6-2-1-3-7-15/h4-5,8-9,12,14-15H,1-3,6-7,10-11,13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTRNQUUIQYDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrimidine ring.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, often using a fluorobenzyl halide as the reagent.

    Attachment of the Cyclohexanecarboxamide Moiety: This step involves the coupling of the pyrazolopyrimidine intermediate with cyclohexanecarboxylic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It may be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrazolo[3,4-d]pyrimidinone derivatives are widely explored for therapeutic applications. Below is a comparison with structurally related compounds, focusing on substituent variations and their implications:

Compound Core Structure 5-Position Substituent 1-Position Substituent Key Data
Target Compound: N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide Pyrazolo[3,4-d]pyrimidinone 2-Fluorobenzyl Ethyl-linked cyclohexanecarboxamide N/A (Data not provided)
Example 53 (Patent: 1201300459) Pyrazolo[3,4-d]pyrimidinone 5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl Ethyl-linked 2-fluoro-N-isopropylbenzamide MP: 175–178°C; Mass: 589.1 (M⁺+1)

Key Observations:

Substituent Diversity at the 5-Position: The target compound features a 2-fluorobenzyl group, which introduces moderate steric bulk and electron-withdrawing effects. In contrast, Example 53 incorporates a chromenone-linked 3-fluorophenyl group, adding a planar aromatic system that may enhance π-π stacking interactions with biological targets .

Side Chain Modifications :

  • The target’s cyclohexanecarboxamide moiety likely improves metabolic stability compared to Example 53’s N-isopropylbenzamide , as cyclohexane reduces oxidative metabolism susceptibility. However, the isopropyl group in Example 53 may enhance solubility due to its compact hydrophobicity .

Fluorine Positioning: Fluorine at the 2-position (target) vs. 3-position (Example 53) on the phenyl ring alters electronic distribution and steric interactions.

Thermal and Mass Properties: Example 53 exhibits a melting point of 175–178°C and a molecular ion peak at m/z 589.1, consistent with its larger chromenone substituent. The target compound’s absence of reported data precludes direct comparison, but its simpler substituents suggest a lower molecular weight and possibly higher solubility.

Pharmacological Implications:

  • Target Binding: Fluorinated aromatic groups in both compounds likely enhance affinity for ATP-binding pockets in kinases. The chromenone system in Example 53 may confer additional hydrogen-bonding capacity, whereas the target’s cyclohexane group could optimize hydrophobic interactions.

Biological Activity

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C22H20FN5O2S
  • Molecular Weight : 437.5 g/mol
  • CAS Number : 922010-39-7

The structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities, particularly in the inhibition of various enzymes and receptors involved in disease processes.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

1. Anti-inflammatory Activity

This compound has been studied for its potential as a COX-II inhibitor. COX-II inhibitors are crucial in managing inflammation and pain without the gastrointestinal side effects associated with non-selective NSAIDs.

Table 1: Inhibitory Potency Against COX Enzymes

CompoundIC50 (μM)Selectivity Index
Celecoxib0.789.51
PYZ160.5210.73

In a comparative study, PYZ16 demonstrated superior COX-II inhibitory activity compared to Celecoxib, suggesting a potential role in anti-inflammatory therapies .

2. Anticancer Activity

The compound has shown cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been reported to inhibit cellular proliferation in HeLa and HCT116 cells.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)
MCF-73.16
HCT1161.8

These findings indicate that the compound may serve as a lead structure for developing anticancer agents .

The proposed mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors involved in inflammatory pathways and tumor growth. The presence of fluorine atoms may enhance metabolic stability and bioavailability, contributing to its efficacy .

Case Studies

Several studies have been conducted to evaluate the biological activity of compounds similar to this compound:

Study 1: COX-II Inhibition

A study by Eren et al. highlighted the development of pyrazole derivatives with significant COX-II selectivity and minimal ulcerogenic effects when tested in vivo. Among these compounds, one derivative exhibited an IC50 value of 0.011 μM against COX-II, showcasing the potential for therapeutic applications in inflammatory diseases .

Study 2: Anticancer Properties

Research published in ACS Omega demonstrated that various pyrazolo[3,4-d]pyrimidine derivatives displayed potent anticancer properties against breast cancer cell lines (MCF-7), with some compounds showing IC50 values as low as 0.39 μM . These findings support the further exploration of this compound class for cancer treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.